Cas no 120105-69-3 (methyl 2-amino-3,3-dimethoxypropanoate)

Methyl 2-amino-3,3-dimethoxypropanoate is a versatile synthetic intermediate with applications in organic and pharmaceutical chemistry. Its structure features both an amino and dimethoxy functional group, enabling its use in the preparation of complex molecules, such as amino acid derivatives and heterocyclic compounds. The ester moiety enhances solubility in organic solvents, facilitating reactions under mild conditions. The dimethoxy group offers stability while allowing selective deprotection or further functionalization. This compound is particularly valuable in peptide mimetics and chiral synthesis due to its stereocenter. High purity grades ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended to preserve reactivity.
methyl 2-amino-3,3-dimethoxypropanoate structure
120105-69-3 structure
Product name:methyl 2-amino-3,3-dimethoxypropanoate
CAS No:120105-69-3
MF:C6H13NO4
MW:163.171722173691
CID:105124
PubChem ID:14239200

methyl 2-amino-3,3-dimethoxypropanoate Chemical and Physical Properties

Names and Identifiers

    • Serine,3-methoxy-O-methyl-, methyl ester (9CI)
    • 3-Methoxy-O-methylserine methyl ester
    • DL-Serine, 3-Methoxy-O-Methyl-, Methyl ester
    • methyl 2-amino-3,3-dimethoxypropanoate
    • EN300-1738094
    • Serine, 3-methoxy-O-methyl-, methyl ester (9CI)
    • 120105-69-3
    • Inchi: InChI=1S/C6H13NO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,7H2,1-3H3
    • InChI Key: NIXPLHUKPYRVGK-UHFFFAOYSA-N
    • SMILES: COC(C(C(OC)OC)N)=O

Computed Properties

  • Exact Mass: 163.08449
  • Monoisotopic Mass: 163.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.8Ų
  • XLogP3: -0.9

Experimental Properties

  • PSA: 70.78

methyl 2-amino-3,3-dimethoxypropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1738094-0.1g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
0.1g
$767.0 2023-09-20
Enamine
EN300-1738094-0.25g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
0.25g
$801.0 2023-09-20
Enamine
EN300-1738094-1.0g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
1g
$871.0 2023-06-04
Enamine
EN300-1738094-0.05g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
0.05g
$732.0 2023-09-20
Enamine
EN300-1738094-10.0g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
10g
$3746.0 2023-06-04
Enamine
EN300-1738094-2.5g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
2.5g
$1707.0 2023-09-20
Enamine
EN300-1738094-5g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
5g
$2525.0 2023-09-20
Enamine
EN300-1738094-0.5g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
0.5g
$836.0 2023-09-20
Enamine
EN300-1738094-5.0g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
5g
$2525.0 2023-06-04
Enamine
EN300-1738094-10g
methyl 2-amino-3,3-dimethoxypropanoate
120105-69-3
10g
$3746.0 2023-09-20

Additional information on methyl 2-amino-3,3-dimethoxypropanoate

Methyl 2-amino-3,3-dimethoxypropanoate (CAS No. 120105-69-3): A Comprehensive Overview

Methyl 2-amino-3,3-dimethoxypropanoate (CAS No. 120105-69-3) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and synthetic chemistry. Its molecular structure, featuring both amino and methoxy functional groups, makes it a versatile intermediate in the synthesis of more complex molecules.

The compound's chemical formula, C6H13O4N, reflects its composition and suggests a range of possible reactivities. The presence of two methoxy groups at the 3-position of the propanoate backbone enhances its solubility and reactivity, making it a valuable building block in organic synthesis. Researchers have explored its utility in the preparation of various derivatives that exhibit pharmacological activity.

In recent years, the study of amino acids and their derivatives has seen remarkable advancements, particularly in understanding their roles in biological processes and drug design. Methyl 2-amino-3,3-dimethoxypropanoate has been investigated for its potential as a precursor in the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides without their drawbacks. These peptidomimetics are particularly valuable in developing treatments for diseases where peptide-based therapies face challenges such as poor bioavailability or rapid degradation.

The compound's structural motif is also relevant in the context of enzyme inhibition studies. The combination of an amino group and methoxy-substituted carbonyl groups can serve as a scaffold for designing inhibitors targeting specific enzymes. For instance, modifications at the 2-amino position can fine-tune interactions with active sites, while the methoxy groups can influence solubility and metabolic stability. Such tailored inhibitors are crucial in drug discovery pipelines for conditions like cancer, inflammation, and infectious diseases.

Advances in computational chemistry have further enhanced the utility of methyl 2-amino-3,3-dimethoxypropanoate. Molecular modeling studies have predicted its binding modes with various biological targets, providing insights into how it might modulate cellular processes. These predictions are complemented by experimental validations, where x-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate structural details at high resolution. Such structural information is indispensable for rational drug design.

The pharmaceutical industry has shown particular interest in compounds that can serve as chiral building blocks. Methyl 2-amino-3,3-dimethoxypropanoate, with its chiral center at the 2-position, offers opportunities for creating enantiomerically pure compounds. Chiral drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The synthesis of such enantiomerically pure compounds requires sophisticated methodologies, including asymmetric catalysis and chiral resolution techniques.

In addition to its applications in drug development, methyl 2-amino-3,3-dimethoxypropanoate has found utility in materials science. Its ability to form coordination complexes with metal ions makes it a candidate for designing metal-organic frameworks (MOFs) with specific properties. These MOFs have potential applications in catalysis, gas storage, and separation technologies. The versatility of this compound underscores its importance across multiple scientific disciplines.

The synthesis of methyl 2-amino-3,3-dimethoxypropanoate itself is an area of active research. Recent developments have focused on optimizing synthetic routes to improve yield and purity while minimizing environmental impact. Green chemistry principles have been applied to develop more sustainable methods for producing this compound. For instance, biocatalytic approaches using engineered enzymes have shown promise in achieving high selectivity and efficiency.

The future prospects for methyl 2-amino-3,3-dimethoxypropanoate are promising, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of biological systems continues to expand, so too will the demand for specialized compounds like this one. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into tangible benefits for society.

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